molecular formula C7H6BrN B1442014 3-Bromo-2-vinylpyridine CAS No. 799246-56-3

3-Bromo-2-vinylpyridine

Cat. No. B1442014
CAS RN: 799246-56-3
M. Wt: 184.03 g/mol
InChI Key: DOCFMUXZWGZPIM-UHFFFAOYSA-N
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Description

3-Bromo-2-vinylpyridine is a chemical compound with the molecular formula C7H6BrN and a molecular weight of 184.04 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-vinylpyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-vinylpyridine are not detailed in the search results, it’s worth noting that similar compounds like polyvinylpyridine have been used in various chemical reactions . These include reactions with oxidizing agents for the oxidation of chemicals, ion exchange reactions, and ion pairing reactions in aqueous environments .


Physical And Chemical Properties Analysis

3-Bromo-2-vinylpyridine is a pale-yellow to yellow-brown liquid . It should be stored at room temperature .

Scientific Research Applications

Catalytic and Chemical Applications

  • Branch-Selective Reductive Coupling

    3-Bromo-2-vinylpyridine is used in the branch-selective reductive coupling of 2-vinyl azines and imines, facilitated by rhodium catalyzed C-C bond-forming hydrogenation. This process results in the regioselective production of branched products of imine addition with syn-diastereoselectivity. The mechanism involves oxidative coupling and deuteriolytic cleavage in the catalytic cycle (Komanduri, Grant, & Krische, 2008).

  • Coordination Polymerization for Polymers

    The compound plays a role in the coordination polymerization of 2-vinylpyridine, yielding polymers with varied stereochemistry regulated by Lewis bases. This process achieves excellent isoselectivity and activity, important for creating stereomultiblock poly(2-vinylpyridine)s, essential in various polymer applications (Yan, Xu, & Lu, 2018).

  • Polymer-Supported Ionic Liquid Catalysts

    A novel and highly efficient heterogeneous catalytic system involving poly(4-vinylpyridine)-supported ionic liquid is created for synthesis applications like biscoumarins. This catalyst, characterized by various techniques, is noted for stability and reusability, marking its significance in catalytic processes (Boroujeni & Ghasemi, 2013).

Antibacterial and Antimicrobial Applications

  • Antibacterial Surfaces

    Research on poly(4-vinyl-N-alkylpyridinium bromide) reveals its potential to create surfaces that can kill airborne bacteria upon contact. The surface modification processes and the resulting high efficacy against various bacteria highlight its significant antibacterial properties (Tiller, Liao, Lewis, & Klibanov, 2001).

  • Hemocompatibility of Antimicrobial Copolymers

    Studies on the biocompatibility of quaternized poly(vinylpyridine) (PVP), known for its antimicrobial properties, involve copolymerization to incorporate biocompatibility. The examination of interaction with human red blood cells to analyze hemolysis provides insights into the hemocompatibility of these modified structures (Allison, Applegate, & Youngblood, 2007).

Polymer and Material Science

  • Synthesis of Molecularly Imprinted Polymers

    The use of 3-Bromo-2-vinylpyridine in the synthesis of molecularly imprinted polymers for amino acid derivates offers insights into the role of various functional monomers on the efficiency of the imprinting process. This study is pivotal in understanding the interaction dynamics and binding properties of polymers (Scorrano, Mergola, Del Sole, & Vasapollo, 2011).

  • Corrosion Inhibition

    The effectiveness of poly(4-vinylpyridine isopentyl bromide) (P4VPIPBr) in inhibiting corrosion of pure iron in sulfuric acid solutions is notable. Its high inhibition efficiency and adherence to the Frumkin adsorption isotherm model underscore its potential as a protective agent in material degradation contexts (Chetouani, Medjahed, Benabadji, Hammouti, Kertit, & Mansri, 2003).

Safety and Hazards

The safety data sheet for 2-bromo-3-vinylpyridine, a similar compound, suggests that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

While specific future directions for 3-Bromo-2-vinylpyridine are not mentioned in the search results, similar compounds like 2-amino-3-hydroxypyridine have been used as additives in the precursor solution to improve the performance of perovskite solar cells . This suggests potential future applications of 3-Bromo-2-vinylpyridine in the field of renewable energy.

properties

IUPAC Name

3-bromo-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCFMUXZWGZPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717773
Record name 3-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799246-56-3
Record name 3-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-dibromopyridine (2.0 g, 8.44 mmol) in DMF (10 mL) was treated with tributyl(vinyl)tin (2.94 g, 9.29 mmol), LiCl (1.07 g, 25.32 mmol), and PdCl2(PPh3)2 (0.296 g, 0.422 mmol). The reaction mixture was heated at 100° C. for 18 hours. The mixture was extracted with hexanes (3×50 mL). The combined hexane layers were extracted with 1N HCl. The aqueous layer was neutralized with 1N NaOH, extracted with hexanes, and the extracts were dried (MgSO4), filtered, and concentrated to provide the desired product as a yellowish oil (0.83 g, 53% yield). MS m/z 184(MH+); 1H NMR (300 MHz, CD3OD) δ 5.53 (dd, J=10.80, 2.01 Hz, 1H), 6.33 (dd, J=16.83, 1.83 Hz, 1H), 7.08–7.26 (m, 2H), 7.96 (dd, J=8.05, 1.46 Hz, 1H), 8.44 (dd, J=4.76, 1.46 Hz, 1H); 13C NMR (300 MHz, CD3OD) δ 121.9, 122.4, 125.7, 134.9, 142.8, 149.5, 154.5.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.296 g
Type
catalyst
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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